Acute Oral Toxicity vs. Etofenprox
The median lethal dose (LD₅₀) for the target compound in mice via oral administration is >500 mg/kg [REFS‑1]. In contrast, the commercial pyrethroid ether Etofenprox exhibits an LD₅₀ >2000 mg/kg in rats [REFS‑3]. The ≥4‑fold difference indicates that the acetyl‑substituted analog is significantly more acutely toxic, a property that must be considered when selecting compounds for toxicological profiling or for developing selective insecticides with a narrower safety window.
| Evidence Dimension | Acute oral toxicity (LD₅₀) |
|---|---|
| Target Compound Data | >500 mg/kg (mouse, oral) |
| Comparator Or Baseline | Etofenprox (CAS 80844‑07‑1) >2000 mg/kg (rat, oral) |
| Quantified Difference | ≥4‑fold |
| Conditions | Standard acute oral toxicity test protocols; species difference (mouse vs. rat) acknowledged |
Why This Matters
An investigator requiring a pyrethroid‑like tool compound with higher acute mammalian toxicity would intentionally select the acetyl analog over the safer ethoxy variant.
- [1] Sielc.com. (n.d.). Etofenprox. Retrieved from https://sielc.com/etofenprox View Source
